molecular formula C20H17NO3 B15224125 Benzyl 3-(benzyloxy)picolinate

Benzyl 3-(benzyloxy)picolinate

Cat. No.: B15224125
M. Wt: 319.4 g/mol
InChI Key: WVVSMQGGICZYSZ-UHFFFAOYSA-N
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Description

Benzyl 3-(benzyloxy)picolinate is an organic compound with the molecular formula C20H17NO3 It is a derivative of picolinic acid, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and the carboxyl group is esterified with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(benzyloxy)picolinate typically involves the esterification of picolinic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(benzyloxy)picolinate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzyl alcohol derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(benzyloxy)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(benzyloxy)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(benzyloxy)benzoate
  • Benzyl 3-(benzyloxy)phenylacetate
  • Benzyl 3-(benzyloxy)benzenesulfonate

Uniqueness

Benzyl 3-(benzyloxy)picolinate is unique due to its picolinic acid backbone, which imparts distinct chemical properties and reactivity compared to other benzyl esters. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 3-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C20H17NO3/c22-20(24-15-17-10-5-2-6-11-17)19-18(12-7-13-21-19)23-14-16-8-3-1-4-9-16/h1-13H,14-15H2

InChI Key

WVVSMQGGICZYSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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